L-689560 (CAS: 139051-78-8) is a highly potent, competitive antagonist selectively targeting the glycine-binding site of the NMDA receptor (GluN1 subunit). Structurally defined as a tetrahydroquinoline derivative, it exhibits exceptional target affinity with a dissociation constant (Kd) in the low nanomolar range (2.97 to 8.8 nM depending on the preparation) [1]. In procurement and experimental design, L-689560 is primarily selected as a radioligand or electrophysiological tool because it overcomes the rapid dissociation and low affinity limitations of endogenous ligands like glycine [2]. Its robust binding profile and structural stability make it a critical baseline material for receptor purification workflows, high-throughput screening of novel allosteric modulators, and advanced neuropharmacological profiling[1].
Substituting L-689560 with generic NMDA channel blockers (such as MK-801) or older glycine-site antagonists (such as DCKA) systematically fails in advanced biochemical and electrophysiological applications. For instance, MK-801 binding is highly sensitive to detergents, rendering it ineffective for tracking solubilized receptors during purification workflows, whereas L-689560 maintains its nanomolar affinity under these exact conditions [1]. Furthermore, substituting with DCKA in electrophysiology requires micromolar concentrations (e.g., 29 µM for certain atypical subunits) compared to the sub-100 nanomolar concentrations required for L-689560, increasing the risk of off-target effects and solvent toxicity [2]. Finally, utilizing generic racemic mixtures of tetrahydroquinolines halves the effective concentration and introduces competitive noise, as the pure (-)-(2R,4S) enantiomer of L-689560 is 540-fold more potent than its (+)-counterpart [3].
Unlike traditional radioligands, [3H]L-689,560 maintains high-affinity binding (Kd = 8.8 nM) to the NMDA receptor even in the presence of detergents required for receptor solubilization. In contrast, the binding of the benchmark channel blocker [3H]MK-801 is severely inhibited by most detergents, rendering it unsuitable for purification workflows[1].
| Evidence Dimension | Radioligand binding integrity in solubilization detergents |
| Target Compound Data | [3H]L-689,560: Retains high affinity (Kd = 8.8 nM) |
| Comparator Or Baseline | [3H]MK-801: Binding is severely inhibited |
| Quantified Difference | Complete preservation of binding signal vs. severe inhibition |
| Conditions | Solubilized rat brain NMDA receptors in detergent buffers |
It enables the biochemical isolation and structural characterization of solubilized NMDA receptors without losing the radioligand tracking signal.
In electrophysiological assays of recombinant GluN1/3A receptors, L-689,560 demonstrates an IC50 of 0.077 µM, providing near-complete inhibition (95%). In direct comparison, the common glycine-site antagonist DCKA requires a concentration of 29 µM to achieve a similar blockade, making L-689,560 approximately 376 times more potent [1].
| Evidence Dimension | Inhibition potency (IC50) at GluN1/3A receptors |
| Target Compound Data | L-689,560: 0.077 µM (77 nM) |
| Comparator Or Baseline | DCKA: 29 µM |
| Quantified Difference | 376-fold higher potency for L-689,560 |
| Conditions | Two-electrode voltage-clamp recordings, 30 µM glycine activation |
Allows researchers to achieve complete receptor blockade at nanomolar concentrations, minimizing vehicle toxicity and off-target effects in sensitive electrophysiological assays.
The pharmacological efficacy of L-689,560 is highly stereospecific. The (-)-(2R,4S) enantiomer is 540 times more potent at the NMDA receptor than its (+)-(2S,4R) counterpart. Utilizing the enantiomerically pure compound rather than a racemic mixture prevents the inactive enantiomer from halving the effective concentration and introducing competitive noise [1].
| Evidence Dimension | Relative antagonistic potency |
| Target Compound Data | (-)-L-689,560: 540x baseline potency |
| Comparator Or Baseline | (+)-L-689,560: 1x baseline potency |
| Quantified Difference | 540-fold difference in potency between enantiomers |
| Conditions | NMDA receptor competitive binding assays |
Procuring the stereochemically pure (-)-enantiomer is critical to ensure accurate dosing and prevent competitive interference inherent to racemic mixtures.
For competitive binding assays, [3H]L-689,560 offers an outstanding signal-to-noise profile, with specific binding representing 96% of total binding at 1 nM. Compared to[3H]glycine, which suffers from rapid dissociation, L-689,560 exhibits a slow dissociation rate (t1/2 = 118 min at 4°C), allowing for standard, highly reproducible filtration separation [1].
| Evidence Dimension | Specific binding percentage and dissociation half-life |
| Target Compound Data | [3H]L-689,560: 96% specific binding, t1/2 = 118 min |
| Comparator Or Baseline | [3H]glycine: Rapid dissociation, lower specific binding ratio |
| Quantified Difference | Near-total specific binding with >100 min dissociation half-life |
| Conditions | Rat cortex/hippocampus P2 membranes at 4°C |
Provides exceptional assay robustness and reproducibility in high-throughput ligand screening, drastically reducing assay failure rates.
Because L-689560 resists detergent-induced binding inhibition, it is a highly effective tracking ligand for isolating NMDA receptors via lectin-affinity chromatography and other biochemical purification methods [1].
Its 96% specific binding ratio and slow dissociation rate (t1/2 = 118 min) make [3H]L-689560 highly suitable for standard filtration-based competitive binding assays, drastically reducing assay failure rates compared to [3H]glycine [2].
Due to its extreme sub-microMolar potency, L-689560 is a precise choice for isolating currents in rare or atypical NMDA receptor assemblies (such as GluN1/3A), where weaker antagonists like DCKA fail to provide complete block without solubility issues [3].
When establishing structure-activity relationships for tetrahydroquinoline-based therapeutics, procuring the pure (-)-enantiomer of L-689560 is required to accurately benchmark potency and avoid the confounding competitive effects of the inactive (+)-enantiomer [4].